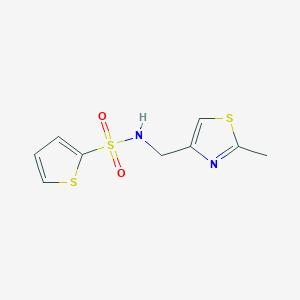

N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide compounds involves complex reactions and precise conditions to achieve the desired product. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from 4-methyl benzene sulfonyl chloride and 1-naphthyl amine demonstrates the intricate process of creating sulfonamide derivatives. This reaction includes characterization techniques such as FTIR, NMR, and X-ray diffraction to ensure the accuracy of the synthesis (Sarojini et al., 2012). Similarly, the creation of sulfonamide-derived ligands and their transition metal complexes showcases the versatility of sulfonamide compounds in forming stable and structurally diverse products (Chohan & Shad, 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds reveals information about their stability, reactivity, and potential applications. Density Functional Theory (DFT) studies, such as those performed on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, provide detailed insights into the molecular geometry, vibrational frequencies, and electronic properties. Such analyses highlight the compound's stability and charge transfer capabilities, important for understanding its chemical behavior (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, leading to diverse derivatives with unique properties. For example, reactions of N-sulfonylalkylamines with ynamines result in the formation of novel thioketene S,S-dioxide dimers and other S,N-heterocycles, showcasing the reactive versatility of sulfonamide derivatives under different conditions (Tornus et al., 1995).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as their solubility, melting points, and crystalline structures, are crucial for their application in various fields. X-ray diffraction methods provide valuable data on the crystalline structure, aiding in the understanding of the compound's physical characteristics and stability under different conditions.

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their reactivity, stability, and interactions with other molecules, are essential for their potential applications. Studies using techniques such as NBO analysis, HOMO-LUMO analysis, and molecular electrostatic potential calculations help elucidate these properties. For example, the analysis of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide reveals insights into its hyper conjugative interactions and charge delocalization, which are important for understanding its reactivity and stability (Sarojini et al., 2013).

科学的研究の応用

Antimicrobial and Antibacterial Applications

One significant area of application for N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide derivatives is in the development of antimicrobial and antibacterial agents. Research has demonstrated that derivatives of this compound exhibit moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011). Moreover, novel thiophene derivatives with sulfonamide, among other moieties, have been identified as potential anticancer agents due to their cytotoxic activities against human breast cancer cell lines (Ghorab, Bashandy, & Alsaid, 2014).

Catalytic and Synthetic Applications

This compound and its derivatives have also found use in catalysis and synthesis. For instance, they have been utilized in the oxidative desulfurization (ODS) of diesel fuel, demonstrating the role of the electronics and geometry of the reactant as well as the adsorption properties of the catalyst on the rate of desulfurization (Chica, Corma, & Domine, 2006).

将来の方向性

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of thiazole and thiophene derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this and related compounds.

作用機序

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antimicrobial, antifungal, antiviral, and antitumor agents .

Mode of Action

It has been observed that certain thiazole derivatives display potent antibacterial activity against both gram-negative and gram-positive bacteria .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

It has been observed that certain thiazole derivatives display potent antibacterial activity, indicating that they may have significant effects at the molecular and cellular levels .

Action Environment

The biological activity of thiazole derivatives suggests that they may be influenced by various environmental factors .

特性

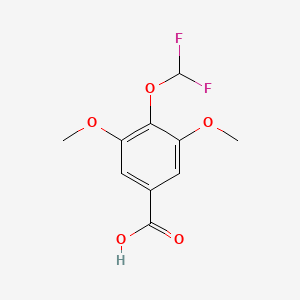

IUPAC Name |

N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S3/c1-7-11-8(6-15-7)5-10-16(12,13)9-3-2-4-14-9/h2-4,6,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHGUAFRLJCFGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CNS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)

![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2492672.png)

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)

![2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2492676.png)

![N-(2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2492680.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine](/img/structure/B2492683.png)